molecular formula C7H11N5O2 B13152249 [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea

[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea

Cat. No.: B13152249
M. Wt: 197.19 g/mol
InChI Key: RVMWXDFQMUOOBV-UHFFFAOYSA-N
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Description

[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is a synthetic organic compound with the molecular formula C7H11N5O2 and a molecular weight of 197.19 g/mol It features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea typically involves the reaction of 4-amino-1H-pyrazole with a suitable acylating agent, such as propanoyl chloride, under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with various targets makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C7H11N5O2

Molecular Weight

197.19 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-carbamoylpropanamide

InChI

InChI=1S/C7H11N5O2/c1-4(6(13)11-7(9)14)12-3-5(8)2-10-12/h2-4H,8H2,1H3,(H3,9,11,13,14)

InChI Key

RVMWXDFQMUOOBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)N1C=C(C=N1)N

Origin of Product

United States

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